molecular formula C16H12Cl2N6O3S B10940508 2-[(E)-(2-{5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazinylidene)methyl]-4-nitrophenol

2-[(E)-(2-{5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazinylidene)methyl]-4-nitrophenol

Cat. No.: B10940508
M. Wt: 439.3 g/mol
InChI Key: KIARNUMXIRQBEP-FBCYGCLPSA-N
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Description

2-HYDROXY-5-NITROBENZALDEHYDE 1-{5-[(3,4-DICHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE: is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a hydrazone linkage, a triazole ring, and various functional groups such as hydroxyl, nitro, and dichlorobenzyl. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-HYDROXY-5-NITROBENZALDEHYDE 1-{5-[(3,4-DICHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE typically involves multiple steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

  • Oxidized derivatives, amine derivatives, and various substituted aromatic compounds.

Mechanism of Action

The exact mechanism of action for 2-HYDROXY-5-NITROBENZALDEHYDE 1-{5-[(3,4-DICHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE is not fully elucidated. it is believed to interact with biological targets through its functional groups:

Properties

Molecular Formula

C16H12Cl2N6O3S

Molecular Weight

439.3 g/mol

IUPAC Name

2-[(E)-[[3-[(3,4-dichlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-yl]hydrazinylidene]methyl]-4-nitrophenol

InChI

InChI=1S/C16H12Cl2N6O3S/c17-12-3-1-9(5-13(12)18)8-28-16-20-15(22-23-16)21-19-7-10-6-11(24(26)27)2-4-14(10)25/h1-7,25H,8H2,(H2,20,21,22,23)/b19-7+

InChI Key

KIARNUMXIRQBEP-FBCYGCLPSA-N

Isomeric SMILES

C1=CC(=C(C=C1CSC2=NNC(=N2)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])O)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1CSC2=NNC(=N2)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])O)Cl)Cl

Origin of Product

United States

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